molecular formula C20H17F3N2O3 B2760426 4-Acetamido-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide CAS No. 1421442-80-9

4-Acetamido-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide

Cat. No.: B2760426
CAS No.: 1421442-80-9
M. Wt: 390.362
InChI Key: MUMTYGLMLCMQIJ-UHFFFAOYSA-N
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Description

4-Acetamido-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide (CAS Number: 1421442-80-9) is a synthetic organic compound with the molecular formula C20H17F3N2O3 and a molecular weight of 390.4 g/mol . Its structure integrates a benzamide core linked via a but-2-yn-1-yl chain to a 3-(trifluoromethyl)phenoxy moiety, a feature of significant interest in modern medicinal chemistry. The inclusion of the trifluoromethyl (CF3) group is a critical pharmacophore that profoundly influences the compound's properties. This group is known for its high electronegativity and lipophilicity, which can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets . The CF3 group is a key structural component in numerous FDA-approved drugs, where it often improves potency and optimizes pharmacokinetic profiles . The specific spatial arrangement conferred by the alkyne linker in this molecule may be utilized to probe specific interactions within enzyme active sites. This compound is intended For Research Use Only and is not for diagnostic or therapeutic applications. Researchers are encouraged to investigate its potential as a building block in synthetic chemistry or as a candidate for biological screening in the development of novel therapeutic agents.

Properties

IUPAC Name

4-acetamido-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O3/c1-14(26)25-17-9-7-15(8-10-17)19(27)24-11-2-3-12-28-18-6-4-5-16(13-18)20(21,22)23/h4-10,13H,11-12H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMTYGLMLCMQIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Acetamido-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. One common synthetic route involves the following steps:

    Formation of the trifluoromethyl-substituted phenoxy intermediate: This step involves the reaction of 3-(trifluoromethyl)phenol with an appropriate halogenated but-2-yne derivative under basic conditions to form the phenoxy intermediate.

    Coupling with acetamido benzamide: The phenoxy intermediate is then coupled with 4-acetamidobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

4-Acetamido-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido and phenoxy groups, using reagents such as alkyl halides or amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Acetamido-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-Acetamido-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Kinase-Targeting Benzamides

  • Compound 5 (): A diarylamide with an ethynyl linker and indazolyl amine. Key differences: Replaces the acetamido group with a 3-aminoindazole and uses a shorter ethynyl linker. Activity: Potent against ABLWT and ABLT315I mutants, with IC₅₀ values in the nanomolar range . Synthesis: Relies on iodinated precursors (e.g., 4-iodoindazol-3-yl amine) and Suzuki couplings, contrasting with the propargyl ether synthesis likely required for the target compound.

Antimicrobial Thieno[2,3-d]pyrimidinyl Benzamides

  • 8b (): 4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide. Key differences: Substitutes the but-2-YN-1-YL linker with a thienopyrimidinyl heterocycle and replaces acetamido with methoxy. Activity: Exhibits broad-spectrum antifungal activity (e.g., against Candida albicans), attributed to the thienopyrimidine core’s planar structure .

Agrochemical Benzamides

  • Flutolanil (): N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide.
    • Key differences : Lacks the acetamido group and uses an isopropoxy-phenyl group instead of the propargyl ether linker.
    • Use : Fungicide targeting Rhizoctonia solani in crops .
  • Diflufenican (): N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide. Key differences: Pyridinecarboxamide core with difluorophenyl substitution. Use: Herbicide inhibiting carotenoid biosynthesis .

Structural and Functional Analysis Table

Compound Core Structure Linker/Substituent Key Functional Groups Reported Activity/Use Reference
Target Compound Benzamide But-2-YN-1-YL + 3-CF₃-phenoxy 4-Acetamido, CF₃ Inferred kinase/antimicrobial N/A
Compound 5 () Diaryl amide Ethynyl + indazolyl amine 3-Aminoindazole, CF₃ ABL kinase inhibition (IC₅₀ <10 nM)
8b () Thienopyrimidinyl Thieno[2,3-d]pyrimidinyl + 4-CF₃-phenoxy 4-Methoxy, CF₃ Antifungal (MIC: 2–8 µg/mL)
Flutolanil () Benzamide Isopropoxy-phenyl 2-CF₃, 3-isopropoxy Fungicide
Diflufenican () Pyridinecarboxamide 3-CF₃-phenoxy + 2,4-difluorophenyl CF₃, difluorophenyl Herbicide

Key Research Findings and Trends

CF₃ Group Universality: The 3-CF₃-phenoxy group is recurrent in agrochemicals (e.g., diflufenican) and pharmaceuticals, suggesting its role in enhancing bioavailability and resistance to oxidative metabolism .

Acetamido vs. Methoxy : The 4-acetamido group in the target compound could improve solubility compared to 8b’s methoxy group, balancing the lipophilicity from the CF₃ group .

Q & A

What are the key considerations for designing a scalable synthesis route for 4-Acetamido-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide in academic research settings?

(Basic)
Answer:
Scalable synthesis requires:

  • Hazard Analysis : Conduct a thorough risk assessment for reagents (e.g., trifluoromethyl-containing intermediates, alkynyl ethers) and decomposition products. Reference guidelines like Prudent Practices in the Laboratory for safety protocols .
  • Stepwise Optimization : Use coupling reactions (e.g., amidation, Sonogashira coupling) with controlled stoichiometry. For example, sodium carbonate can facilitate amide bond formation under anhydrous conditions .
  • Purification : Employ recrystallization (methanol/water mixtures) or column chromatography to isolate intermediates and final products .
  • Yield Monitoring : Track yields at each step using analytical techniques like HPLC or LC-MS to identify bottlenecks.

Table 1 : Example Reaction Parameters

StepReagentsSolventTemperatureYield
Amidation4-Acetamidobenzoyl chloride, Na₂CO₃DCM0–25°C75–85%
AlkynylationCuI, Pd(PPh₃)₄THF60°C60–70%

Which spectroscopic and analytical techniques are most effective for characterizing this compound and its intermediates?

(Basic)
Answer:

  • IR Spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, trifluoromethyl C-F at ~1150 cm⁻¹) .
  • NMR : Use ¹H/¹³C NMR to confirm regiochemistry (e.g., alkyne protons at δ 2.5–3.0 ppm, aromatic splitting patterns) .
  • ESI-MS : Verify molecular weight (±2 Da accuracy) and detect fragmentation patterns .
  • XRD : Resolve crystal structure ambiguities (e.g., alkyne geometry, phenyl ring orientation) .

Note : For intermediates, combine TLC with UV visualization (λ = 254 nm) for rapid purity assessment .

How can computational modeling guide the design of derivatives with enhanced target specificity?

(Advanced)
Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict feasible reaction pathways and intermediates, reducing trial-and-error experimentation .
  • Molecular Docking : Screen derivatives against target proteins (e.g., kinases, GPCRs) using software like AutoDock Vina. For example, the trifluoromethylphenoxy group may enhance hydrophobic binding .
  • ADMET Prediction : Tools like SwissADME can forecast pharmacokinetic properties (e.g., logP, bioavailability) to prioritize candidates .

Table 2 : Example Docking Scores

DerivativeTarget (PDB ID)Binding Affinity (kcal/mol)
Parent compound3ERT (Estrogen Receptor)-8.2
Fluoro-substituted analog1FJS (Kinase)-9.1

How should researchers address contradictory data in biological activity assays (e.g., IC₅₀ variability)?

(Advanced)
Answer:

  • Assay Standardization :
    • Use internal controls (e.g., reference inhibitors) across replicates.
    • Validate cell line viability (e.g., MTT assays) to rule out cytotoxicity confounding IC₅₀ results .
  • Data Reconciliation :
    • Cross-validate with orthogonal methods (e.g., SPR for binding kinetics vs. fluorescence polarization for occupancy) .
    • Analyze solvent effects (e.g., DMSO concentration ≤0.1% to avoid false positives) .
  • Statistical Rigor : Apply ANOVA or non-parametric tests to assess inter-experimental variability .

What strategies mitigate mutagenicity risks during handling and disposal?

(Advanced)
Answer:

  • Ames Test Compliance : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100. The parent compound’s mutagenicity is comparable to benzyl chloride, requiring BSL-2 containment .
  • Waste Management : Neutralize reactive intermediates (e.g., quench with aqueous NaHCO₃) before disposal .
  • PPE Protocols : Use nitrile gloves, fume hoods, and closed-system transfers for alkynyl intermediates .

How can researchers leverage structure-activity relationship (SAR) studies to optimize bioactivity?

(Advanced)
Answer:

  • Core Modifications :
    • Replace the acetamido group with sulfonamide or urea to modulate solubility .
    • Vary the trifluoromethylphenoxy chain length to alter membrane permeability .
  • Bioisosteres : Substitute the alkyne linker with diyne or cycloalkyne for stability .
  • Pharmacophore Mapping : Use 3D-QSAR to correlate substituent electronegativity with activity .

Table 3 : Example SAR Data

ModificationlogPIC₅₀ (μM)
Parent compound3.21.5
Sulfonamide analog2.80.9
Cycloalkyne derivative3.50.4

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